WV-761 free base
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Overview
Description
WV-761 free base, also known by its systematic name 1,2-ethanediamine, N1-((4-bromophenyl)methyl)-N2-ethyl-N2-methyl-N1-2-pyridinyl-, is a chemical compound with the molecular formula C17H22BrN3. It has a molecular weight of 348.281 g/mol and is characterized by its achiral nature, meaning it does not have stereoisomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WV-761 free base typically involves the reaction of 4-bromobenzyl chloride with 2-(ethyl(methyl)amino)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the ethanol derivative is replaced by the bromine atom of the benzyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
WV-761 free base undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WV-761 free base has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WV-761 free base involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2-ethanediamine derivatives: Compounds with similar structures but different substituents on the benzyl or pyridinyl rings.
Bromophenyl derivatives: Compounds where the bromine atom is attached to different positions on the phenyl ring.
Uniqueness
WV-761 free base is unique due to its specific combination of a bromophenyl group and a pyridinyl-ethanediamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14292-73-0 |
---|---|
Molecular Formula |
C17H22BrN3 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N-ethyl-N-methyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H22BrN3/c1-3-20(2)12-13-21(17-6-4-5-11-19-17)14-15-7-9-16(18)10-8-15/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
CVDWZZYMAPXHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
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